

Comparative Analysis of Imidazole-4-Carboxylate Analogs: A Review of Biological Activities

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Compound of Interest

Compound Name: *Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate*

Cat. No.: *B1294231*

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This guide provides a comparative overview of the biological activities of various analogs of imidazole-4-carboxylate. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate the understanding of the structure-activity relationships and potential therapeutic applications of this class of compounds. The data presented is based on available experimental studies and is intended to serve as a resource for further research and development.

Quantitative Biological Activity Data

The following table summarizes the quantitative biological activity data for several imidazole-4-carboxylate analogs from published studies. These compounds have been investigated for a range of activities, including antiplatelet, and antitumor effects.

Compound Class/Analog	Target/Assay	Inducer	Activity (IC50/GI50)	Reference
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid ester (5c)	PAF Antagonist	PAF	1 μ M	[1]
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid ester (5c)	COX-1 Inhibition	0.4 μ M	[1]	
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6c)	ADP Antagonist	ADP	2 μ M	[1]
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6g)	PAF Antagonist	PAF	4 μ M	[1]
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6g)	COX-1 Inhibition	1 μ M	[1]	
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6i)	Adrenergic Antagonist	Adrenaline	0.15 μ M	[1]

1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6i)	PAF Antagonist	PAF	0.66 μ M	[1]
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate 22	Antitumor (RPMI-8226 Leukemia)	0.08 μ M (GI50)	[2]	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions available in the source literature and are intended to provide a general understanding of the experimental setup.

Antiplatelet Activity Assay (Born-Test)[1]

- Platelet-Rich Plasma (PRP) Preparation: Blood is drawn from healthy volunteers and anticoagulated with sodium citrate. PRP is obtained by centrifugation of the whole blood at a low speed.
- Platelet Aggregation Measurement: Platelet aggregation is measured using a turbidimetric method in an aggregometer.
- Assay Procedure:
 - A sample of PRP is placed in a cuvette in the aggregometer and stirred at a constant temperature.
 - The imidazole-4-carboxylate analog (test compound) or vehicle control is added to the PRP and incubated for a specified time.
 - Platelet aggregation is induced by adding an agonist such as collagen, ADP, adrenaline, or PAF.

- The change in light transmission through the PRP suspension is recorded over time, which corresponds to the degree of platelet aggregation.
- Data Analysis: The IC₅₀ value, the concentration of the test compound that inhibits platelet aggregation by 50%, is calculated from the dose-response curve.

COX-1 Inhibition Assay[1]

- Enzyme Preparation: Cyclooxygenase-1 (COX-1) enzyme is typically a purified preparation from a suitable source (e.g., ram seminal vesicles).
- Assay Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by the COX-1 enzyme. The inhibitory effect of the test compound on this reaction is quantified.
- Assay Procedure:
 - The COX-1 enzyme is incubated with the imidazole-4-carboxylate analog (test compound) or vehicle control.
 - The substrate (arachidonic acid) is added to initiate the enzymatic reaction.
 - The reaction is allowed to proceed for a specific time and then terminated.
 - The amount of prostaglandin produced is measured using a suitable method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
- Data Analysis: The IC₅₀ value, the concentration of the test compound that inhibits COX-1 activity by 50%, is determined from the dose-response curve.

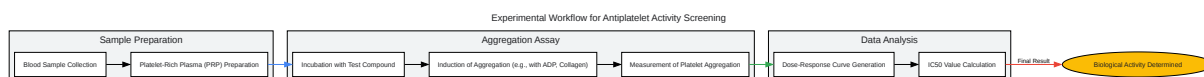
In Vitro Antitumor Activity Assay (NCI-60 Human Tumor Cell Line Screen)[2]

- Cell Lines: A panel of 60 different human tumor cell lines representing various types of cancer (e.g., leukemia, lung, colon, breast) is used.
- Cell Culture: The cell lines are grown in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Assay Procedure:
 - Cells are seeded into 96-well microtiter plates and allowed to attach overnight.
 - The imidazole-4-carboxylate analog (test compound) is added at various concentrations.
 - The plates are incubated for a specified period (e.g., 48 hours).
 - After incubation, cell viability or growth inhibition is determined using a colorimetric assay, such as the Sulforhodamine B (SRB) assay.
- Data Analysis: The GI50 value, the concentration of the test compound that causes 50% growth inhibition, is calculated for each cell line.

Visualizations

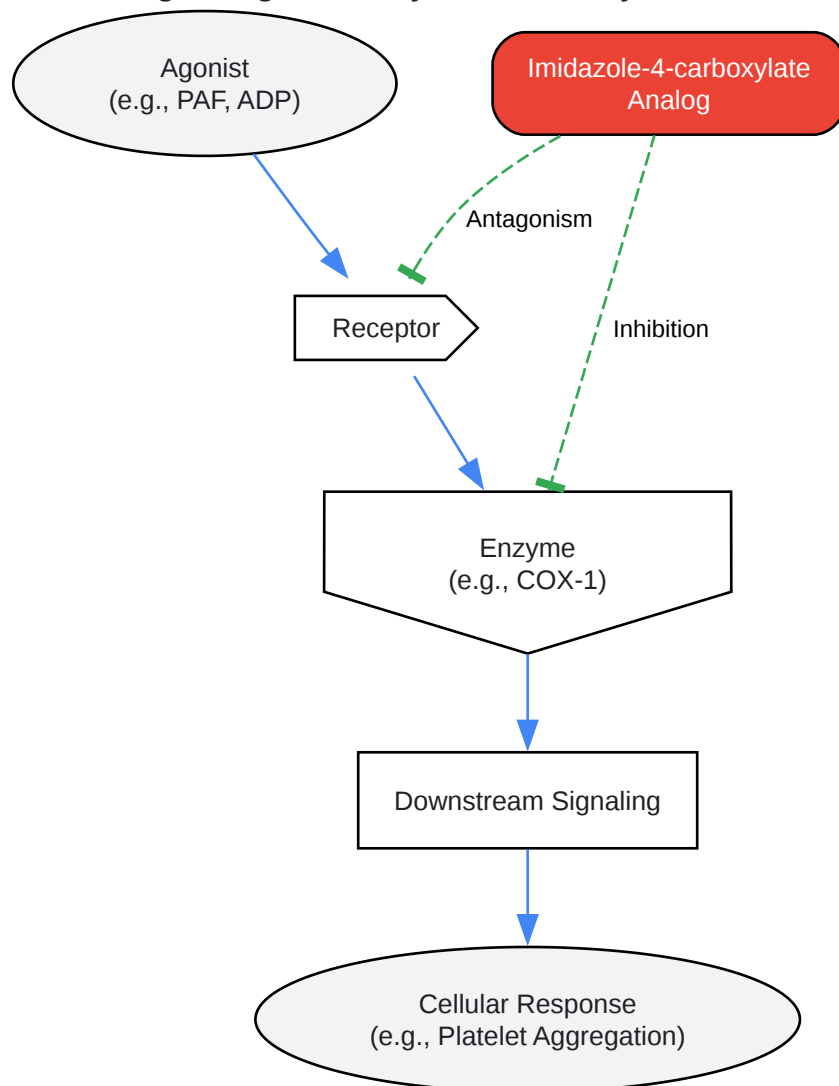
The following diagrams illustrate key concepts and workflows related to the study of imidazole-4-carboxylate analogs.



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Caption: Workflow for Antiplatelet Activity Screening.

Hypothetical Signaling Pathway Inhibition by Imidazole Analogs



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Caption: Potential Inhibition Mechanisms of Imidazole Analogs.

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References

- 1. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
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